2-Bromo-5-cyclobutyl-1,3-oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

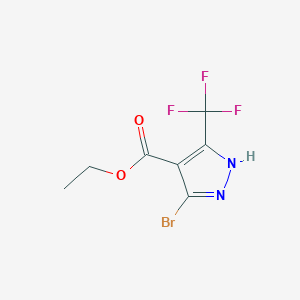

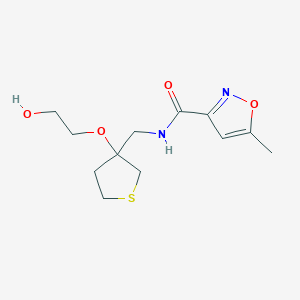

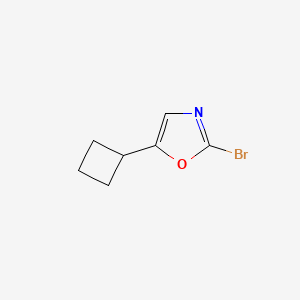

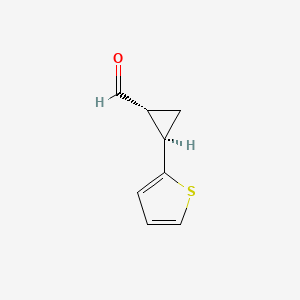

2-Bromo-5-cyclobutyl-1,3-oxazole is a chemical compound with the CAS Number: 1888918-38-4 . It has a molecular weight of 202.05 . The IUPAC name for this compound is 2-bromo-5-cyclobutyloxazole . The physical form of this compound is liquid .

Molecular Structure Analysis

The InChI code for 2-Bromo-5-cyclobutyl-1,3-oxazole is 1S/C7H8BrNO/c8-7-9-4-6 (10-7)5-2-1-3-5/h4-5H,1-3H2 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, nitrogen, and oxygen atoms in the oxazole ring and the arrangement of the cyclobutyl group.Physical And Chemical Properties Analysis

2-Bromo-5-cyclobutyl-1,3-oxazole has a molecular weight of 202.05 . It is a liquid at room temperature and is stored at 4 degrees Celsius .Scientific Research Applications

Antimycobacterial Activity

2-Bromo-5-cyclobutyl-1,3-oxazole derivatives have shown promising results in the fight against tuberculosis. Specifically, certain phenyl/pyridylthiourea compounds containing the 5-cyclobutyl-1,3-oxazole moiety demonstrated high activity against both standard and multidrug-resistant strains of Mycobacterium tuberculosis. One compound, in particular, showed superior efficacy compared to the standard drug isoniazid in both in vitro and in vivo models, making it a potential candidate for further development as an antituberculosis agent (Sriram et al., 2007).

Synthetic Chemistry

The oxazole ring, which is part of the 2-Bromo-5-cyclobutyl-1,3-oxazole structure, is instrumental in the synthesis of various heterocyclic compounds. For instance, it acts as a precursor for creating oxazolyl-substituted heterocycles, including imidazoles, thiazoles, and additional oxazoles. These synthesized compounds have potential applications across different scientific fields due to their structural diversity and complexity (Laurent & Romine, 2009).

Catalysis and Synthesis

2-Bromo-5-cyclobutyl-1,3-oxazole derivatives have been used as intermediates in various synthesis reactions. For example, they have been involved in palladium-catalyzed direct arylation processes, indicating their utility in creating complex molecular structures which can have applications in pharmaceuticals and materials science (Strotman et al., 2010).

Green Chemistry Applications

The compound has been involved in the environmentally friendly synthesis of thioxo-1,3- oxazole derivatives using bio-synthesized Fe3O4 magnetic nanoparticles. This green chemistry approach not only provides a sustainable method to synthesize valuable chemicals but also opens up avenues for antimicrobial and antioxidant applications (Ghazvini et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, washing thoroughly after handling, and using protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

2-bromo-5-cyclobutyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c8-7-9-4-6(10-7)5-2-1-3-5/h4-5H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQLUHWCFBTWQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CN=C(O2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-cyclobutyl-1,3-oxazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Ethoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2472589.png)

![4-sulfamoyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2472594.png)

![Ethyl 4-{2-[(2,6-dimethylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2472598.png)

![2-[(2-Chlorobenzyl)sulfanyl]quinoxaline](/img/structure/B2472599.png)